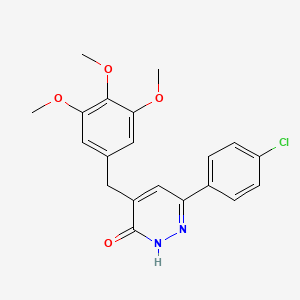

6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O4/c1-25-17-9-12(10-18(26-2)19(17)27-3)8-14-11-16(22-23-20(14)24)13-4-6-15(21)7-5-13/h4-7,9-11H,8H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGCALNNOYPEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the chlorophenyl group: This step may involve the use of chlorobenzene derivatives in a substitution reaction.

Attachment of the trimethoxybenzyl group: This can be done through alkylation reactions using trimethoxybenzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The trimethoxybenzyl moiety undergoes oxidation at methoxy groups. Reagents such as potassium permanganate (KMnO₄) in acidic conditions () selectively oxidize methoxy groups to quinone structures. For example:

This reaction is critical for modifying electronic properties and enhancing solubility.

Reduction Reactions

The pyridazinone core is susceptible to catalytic hydrogenation (H₂/Pd-C) under mild conditions (25°C, 1 atm), reducing the N–O bond to form a dihydropyridazine derivative . This transformation is reversible under oxidative conditions.

Nucleophilic Substitution

The 4-chlorophenyl group participates in aryl substitution reactions. For instance:

This reaction is accelerated in polar aprotic solvents like DMF at 80°C.

Reaction Selectivity and Challenges

-

Electronic Effects : Electron-donating methoxy groups on the benzyl moiety direct electrophilic attacks to the para position of the chlorophenyl ring .

-

Steric Hindrance : Bulky substituents on the pyridazine ring limit access to the N1 position, favoring C3 modifications .

-

Competitive Pathways : Simultaneous oxidation of multiple methoxy groups can occur unless stoichiometry is tightly controlled.

Stability Under Reaction Conditions

The pyridazinone ring remains intact under acidic (pH > 3) and basic (pH < 10) conditions but degrades via hydrolysis at extremes (e.g., pH 12, 70°C). Methoxy groups are stable below 150°C but undergo cleavage at higher temperatures.

Scientific Research Applications

Biological Activities

The compound has shown promise in several biological applications:

- Antimicrobial Activity : Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. Studies have demonstrated that 6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one possesses inhibitory effects against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at certain concentrations.

- Anticancer Properties : The compound's structure suggests potential anticancer activity. Preliminary studies have indicated that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have shown that it can induce cytotoxicity in various cancer cell lines, including breast and prostate cancer cells .

- Enzyme Inhibition : This compound has been evaluated for its ability to inhibit specific enzymes relevant in disease states. For example, it has shown potential as an inhibitor of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. The inhibition constants (Ki) suggest that it may serve as a lead compound for developing new therapeutic agents targeting this enzyme .

Case Studies

Several studies have documented the applications of this compound in various experimental settings:

- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. It was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating its potential as a therapeutic agent in treating bacterial infections.

- Anticancer Activity Assessment : In a controlled laboratory setting, the compound was administered to human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM over 48 hours, with mechanisms involving both apoptosis and necrosis being observed through flow cytometry analysis .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the chlorophenyl and trimethoxybenzyl groups could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one with structurally or functionally related pyridazinone derivatives:

Key Observations:

Structural Impact on Bioactivity: The 3,4,5-trimethoxybenzyl group in Compound 7 (quinazolinone) and 6h (pyridazinone) correlates with antitumor activity, suggesting its role in enhancing target binding . The target compound’s analogous substitution may confer similar properties. The 4-chlorophenyl group in Compound and the target compound is linked to improved pharmacokinetics, such as increased lipophilicity and membrane penetration .

Synthetic Efficiency: Pyridazinones with simple alkyl/aryl substituents (e.g., 6h) achieve higher yields (82%) compared to those requiring palladium catalysis (e.g., 15, 20% yield), highlighting the challenge of introducing complex functional groups .

Pharmacological Diversity :

- Analgesic activity varies significantly: III-A exhibits moderate effects, while Compound matches aspirin, underscoring the importance of substituents like morpholine for pain modulation .

Crystallinity and Solubility: Pyridazinones with hydrogen-bonding substituents (e.g., hydroxyl in 6i) may exhibit lower solubility but higher crystallinity, as seen in Hirshfeld surface analyses of related compounds .

Research Findings and Implications

- Synthetic Challenges : Introducing the 3,4,5-trimethoxybenzyl group may require multi-step protocols, as seen in Compound 7 , which involves thioacetamide coupling .

- Analgesic Limitations: While pyridazinones like III-A show activity, their efficacy is inferior to aspirin, indicating a need for structural optimization (e.g., morpholine substitution in Compound) .

Biological Activity

6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological applications, particularly in oncology and neuropharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound is . The compound features a pyridazine ring substituted with a chlorophenyl group and a trimethoxybenzyl moiety, which may influence its biological interactions.

Research indicates that compounds structurally similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Kinases : Compounds in the same class have shown potential as inhibitors of various kinases involved in cancer progression. For instance, benzamide derivatives have been identified as RET kinase inhibitors, which are crucial in certain cancers .

- Antioxidant Activity : The presence of methoxy groups in the structure may enhance antioxidant properties, potentially reducing oxidative stress within cells .

- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Biological Activity Data Table

Case Study 1: RET Kinase Inhibition

A study focused on benzamide derivatives demonstrated that certain compounds effectively inhibited RET kinase activity. The results indicated that these inhibitors could reduce cell proliferation in RET-driven cancers. Specifically, the compound I-8 showed significant inhibition at both molecular and cellular levels .

Case Study 2: Neuroprotective Effects

Another investigation into similar pyridazine derivatives revealed neuroprotective effects in animal models of neurodegenerative diseases. The mechanism was attributed to the modulation of oxidative stress and inflammation pathways .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of compounds related to this compound:

- Antitumor Activity : In vitro studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and bioavailability profiles for these compounds, making them suitable candidates for further development.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one, and how can reaction efficiency be optimized?

Answer:

The compound is typically synthesized via condensation reactions between 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one and appropriate aldehyde derivatives (e.g., 3,4,5-trimethoxybenzaldehyde) in ethanolic sodium ethoxide. Key factors influencing yield include:

- Solvent choice : Ethanol is preferred for its balance of polarity and solubility .

- Catalyst : Ethanolic sodium ethoxide facilitates aldol condensation, but stoichiometric ratios must be carefully controlled to avoid side reactions .

- Reaction time : Overnight stirring at room temperature ensures completion, followed by acidification with HCl to precipitate the product .

For optimization, consider fractional crystallization with 90% ethanol to improve purity . Parallel synthesis of analogous compounds (e.g., 4-benzylidene derivatives) can provide insights into substituent effects on yield .

Advanced: What advanced structural characterization techniques are recommended to resolve ambiguities in crystallographic data for this compound?

Answer:

High-resolution X-ray crystallography paired with Hirshfeld surface analysis is critical for elucidating intermolecular interactions and resolving disorder in crystal structures. For example:

- Hirshfeld surfaces quantify close contacts (e.g., C–H···O, π-π stacking) and hydrogen-bonding networks, which are common in pyridazinone derivatives .

- Disorder modeling : Use refinement software (e.g., SHELXL) to address positional disorder in substituents like the 3,4,5-trimethoxybenzyl group .

- Complementary techniques : Pair crystallography with solid-state NMR or DFT calculations to validate torsional angles and electronic environments .

Basic: How can researchers design experiments to evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

Answer:

A tiered approach is recommended:

In vitro assays : Screen for inhibitory activity against target enzymes (e.g., phosphodiesterases or kinases) using fluorescence-based assays or HPLC to monitor substrate conversion .

Structure-activity relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing 3,4,5-trimethoxybenzyl with halogens or alkyl groups) to identify key pharmacophores .

Control experiments : Compare activity to known inhibitors (e.g., sildenafil for PDE5) and assess cytotoxicity using MTT assays .

Advanced: What strategies can resolve contradictions in reported biological activity data across studies?

Answer:

Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

- Standardization : Adopt uniform assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Meta-analysis : Cross-reference data from structurally similar compounds (e.g., 6-(4-substituted-phenyl)pyridazinones) to identify trends in substituent effects .

- Crystallographic validation : Correlate bioactivity with molecular interactions observed in enzyme co-crystal structures .

Advanced: How can environmental stability and degradation pathways of this compound be systematically studied?

Answer:

Follow methodologies from environmental chemistry frameworks like Project INCHEMBIOL :

- Abiotic studies : Expose the compound to UV light, varying pH, and oxidizing agents (e.g., H₂O₂) to simulate environmental degradation. Monitor breakdown products via LC-MS .

- Biotic studies : Use microbial consortia from soil/water samples to assess biodegradation potential under aerobic/anaerobic conditions .

- Modeling : Apply QSAR models to predict partition coefficients (log P) and persistence in ecosystems .

Advanced: How can computational methods enhance the understanding of structure-activity relationships (SAR) for pyridazinone derivatives?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding poses in target enzymes (e.g., cyclooxygenase-2), focusing on interactions with the 3,4,5-trimethoxybenzyl group .

- QSAR modeling : Train models on datasets of IC₅₀ values and descriptors (e.g., Hammett σ, log P) to predict activity for novel derivatives .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .

Basic: What analytical techniques are essential for purity assessment and functional group verification?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities; compare retention times to synthetic intermediates .

- FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .

- ¹H/¹³C NMR : Assign signals for the pyridazinone core (δ ~6.5–7.5 ppm for aromatic protons) and trimethoxybenzyl substituents (δ ~3.8 ppm for OCH₃) .

Advanced: How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?

Answer:

- Flow chemistry : Optimize continuous flow reactors to control exothermic condensation steps and reduce side products .

- Chiral chromatography : Use amylose-based columns to resolve enantiomers if asymmetric synthesis introduces stereocenters .

- In situ monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.